N-(2-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

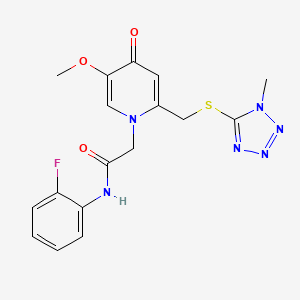

N-(2-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex acetamide derivative characterized by three key functional groups:

A 2-fluorophenyl moiety attached to the acetamide nitrogen, enhancing lipophilicity and metabolic stability through fluorine’s electron-withdrawing effects.

A 1-methyl-1H-tetrazol-5-ylthioether side chain, acting as a bioisostere for carboxylic acids to improve bioavailability and resistance to enzymatic degradation .

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O3S/c1-23-17(20-21-22-23)28-10-11-7-14(25)15(27-2)8-24(11)9-16(26)19-13-6-4-3-5-12(13)18/h3-8H,9-10H2,1-2H3,(H,19,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZNOLHDXRWFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18FN5O3S

- Molecular Weight : 373.41 g/mol

- SMILES Notation : CCOC(=O)N(Cc1cccc(F)c1)C(=O)c2cc(N3C(=N)N=N3)cc(OCC(=O)N(Cc4cccc(C(F)(F)F)c4)C(=O)c5cc(N6C(=N)N=N6)cc(OCC(=O)N(Cc7cccc(C(F)(F)F)c7)

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the pyridinone moiety have been shown to inhibit cancer cell proliferation effectively. In vitro studies demonstrated that N-(2-fluorophenyl)-2-(5-methoxy-2-(thio)methyl)-4-oxopyridin-1(4H)-yl acetamide exhibited an IC50 value of 12 µM against A549 lung adenocarcinoma cells, indicating potent cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL . These findings suggest that the compound may possess broad-spectrum antimicrobial activity.

The proposed mechanism of action for this compound involves the inhibition of specific signaling pathways associated with cell proliferation and survival. The presence of the tetrazole ring is believed to enhance interaction with target proteins involved in apoptotic pathways, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of this compound:

- Study on Anticancer Efficacy :

- Antimicrobial Testing :

Data Table: Biological Activity Summary

Scientific Research Applications

The compound N-(2-fluorophenyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, pharmacology, and material science, supported by data tables and relevant case studies.

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as an anticancer or anti-inflammatory agent. The presence of the tetrazole ring is noteworthy due to its established role in enhancing the bioactivity of pharmaceutical compounds.

Case Studies

- Anticancer Activity : Research has indicated that similar compounds with tetrazole and pyridine groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with analogous structures demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells .

Pharmacology

The compound may also serve as a lead for developing new pharmacological agents targeting specific pathways involved in inflammation and immune response modulation.

Research Findings

- Studies have shown that derivatives of tetrazole can modulate purinergic signaling pathways, which are crucial in regulating immune responses . This suggests that the compound could be explored for treating autoimmune diseases or inflammatory conditions.

Material Science

Beyond biological applications, the compound's unique structural features may lend themselves to use in developing advanced materials. Its ability to form coordination complexes could be beneficial in creating novel polymers or nanomaterials.

Insights from Material Studies

- The introduction of fluorinated groups into polymer matrices has been shown to enhance thermal stability and mechanical properties . This aspect could be investigated further with the current compound to assess its potential in material science applications.

Comparison of Biological Activities

Summary of Pharmacological Effects

| Effect Type | Mechanism of Action | Potential Application |

|---|---|---|

| Anti-inflammatory | Modulation of purinergic signaling | Treatment of IMIDs |

| Anticancer | Induction of apoptosis in cancer cells | Cancer therapy |

| Material properties | Coordination complex formation | Development of advanced materials |

Comparison with Similar Compounds

Heterocyclic Core Variations

- Target Compound: The pyridinone core (4-oxopyridin-1(4H)-yl) offers a planar aromatic system with a ketone oxygen for hydrogen bonding.

- N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): Replaces pyridinone with a thiazole ring linked to a pyrazole group.

- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide () : Features an imidazo-thiazole fused ring system, which enhances rigidity and may improve target binding but increases molecular weight (~495 g/mol vs. ~450 g/mol estimated for the target) .

Substituent Analysis

- Tetrazole vs. Oxazolidinyl: The target’s tetrazole-thioether group contrasts with oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide, ), which uses an oxazolidinyl group. Tetrazoles are more resistant to hydrolysis than oxazolidinones, favoring prolonged activity in acidic environments .

- Fluorophenyl Positioning : The target’s 2-fluorophenyl group differs from N-(2,6-difluorophenyl) analogs (e.g., flumetsulam, ). Ortho-fluorination may reduce steric hindrance compared to di-ortho-substituted derivatives, enhancing receptor access .

Physicochemical Properties

While direct spectral data for the target compound is unavailable, analogs provide insights:

- Spectral Trends () : The presence of electron-withdrawing groups (e.g., fluorine, tetrazole) in similar compounds shifts NMR signals downfield (e.g., acetamide carbonyl at ~168 ppm in DMSO-d₆). IR spectra show strong C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- LogP and Solubility : The target’s fluorophenyl and methoxy groups likely increase logP (~2.5–3.0), comparable to oxadixyl (logP ~2.8). However, the tetrazole’s polarity may improve aqueous solubility over purely lipophilic analogs like Compound 6y (), which contains a tert-butyl group .

Pharmacokinetic Considerations

- Metabolic Stability: The tetrazole-thioether group in the target compound resists cytochrome P450 oxidation better than N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (), which contains a labile triazine ring .

- Bioavailability: The methoxy group on the pyridinone core may enhance membrane permeability relative to Compound 6y (), which has a bulky chlorobenzoyl group .

Q & A

Q. Advanced

- 2D NMR (HSQC, HMBC) : Correlates proton-carbon connectivity to verify tetrazole-thioether bonding and pyridinone ring tautomerism .

- IR Spectroscopy : Confirms C=S (tetrazole-thioether, ~650 cm⁻¹) and carbonyl (pyridinone, ~1680 cm⁻¹) stretches .

- X-ray crystallography : Provides definitive proof of stereochemistry and hydrogen-bonding patterns in crystalline forms .

Note : Cross-validate spectral data with computational models (DFT) to predict chemical shifts .

What experimental designs are critical for assessing the compound's stability under physiological conditions?

Q. Advanced

- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-MS and identify byproducts (e.g., hydrolysis of the acetamide group) .

- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .

- Light sensitivity : Conduct photostability studies under ICH guidelines (e.g., exposure to UV-Vis light) .

How should researchers address discrepancies in biological activity data across different assay models?

Q. Advanced

- Assay standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Dose-response curves : Perform IC50/EC50 determinations with at least three independent replicates to account for variability .

- Mechanistic studies : Use siRNA knockdown or CRISPR-edited models to confirm target specificity if activity conflicts arise .

What strategies enhance the compound's metabolic stability while maintaining target affinity?

Q. Advanced

- Bioisosteric replacement : Substitute the tetrazole ring with 1,2,4-oxadiazole to reduce CYP450-mediated oxidation .

- Substituent engineering : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to slow hepatic clearance .

- In vitro assays : Test microsomal stability (human liver microsomes) and plasma protein binding to refine pharmacokinetic profiles .

How can computational methods complement experimental data in predicting reactivity and binding modes?

Q. Advanced

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic analogs .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate binding poses .

- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity to guide structural modifications .

What analytical workflows are recommended for impurity profiling during scale-up synthesis?

Q. Advanced

- HPLC-DAD/ELSD : Detect and quantify byproducts (e.g., unreacted intermediates) using gradient elution .

- LC-HRMS : Identify impurities via exact mass matching and fragmentation patterns .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

How can researchers validate the compound's mechanism of action in complex biological systems?

Q. Advanced

- Transcriptomics/proteomics : Use RNA-seq or SILAC to identify downstream pathways affected by the compound .

- Knockout models : Compare activity in wild-type vs. target gene-knockout organisms to confirm specificity .

- SPR/BLI : Measure real-time binding kinetics to purified targets (e.g., surface plasmon resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.